5-(1-Aminocyclopropyl)pyrazin-2-amine
Description
5-(1-Aminocyclopropyl)pyrazin-2-amine is a pyrazine derivative characterized by a pyrazine ring substituted with a 1-aminocyclopropyl group at the 5-position. The pyrazine core provides a planar, electron-deficient aromatic system, while the 1-aminocyclopropyl substituent introduces conformational rigidity and unique electronic interactions. This combination may enhance metabolic stability and target selectivity in biological systems compared to simpler derivatives .
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(1-aminocyclopropyl)pyrazin-2-amine |
InChI |
InChI=1S/C7H10N4/c8-6-4-10-5(3-11-6)7(9)1-2-7/h3-4H,1-2,9H2,(H2,8,11) |
InChI Key |
CXTOGZZLNKYWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminocyclopropyl)pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . This reaction can be carried out using diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminocyclopropyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated reagents can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(1-Aminocyclopropyl)pyrazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Aminocyclopropyl)pyrazin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Pyrazin-2-amine Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of 5-(1-Aminocyclopropyl)pyrazin-2-amine with analogous compounds:
Key Observations :
- Rigidity vs.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) decrease pyrazine ring electron density, altering reactivity in nucleophilic substitution or cross-coupling reactions .
Antimicrobial and Anticancer Potential
- 5-(Trifluoromethyl)pyrazin-2-amine : Demonstrates antimicrobial activity due to the CF₃ group's ability to disrupt bacterial membranes .
- 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine : Explored in cancer research for its interaction with kinases and other enzymes involved in proliferation .
- This compound: The cyclopropane ring may improve metabolic stability, making it a candidate for long-acting therapeutics. Its amino group could facilitate interactions with aspartate or glutamate residues in enzyme active sites .
Stability and Reactivity
- This compound: The strained cyclopropane ring may confer kinetic stability but could undergo ring-opening under strong acidic/basic conditions .
- 5-(Trifluoromethyl)pyrazin-2-amine : The CF₃ group stabilizes the ring against electrophilic attack but increases susceptibility to nucleophilic substitution at adjacent positions .
- 5-(Methylthio)pyrazin-2-amine : The methylthio group is prone to oxidation, forming sulfoxide or sulfone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
